molecular formula C9H7BrN2O2 B13018140 Ethyl 6-bromo-5-cyanopicolinate

Ethyl 6-bromo-5-cyanopicolinate

Cat. No.: B13018140
M. Wt: 255.07 g/mol
InChI Key: VVESSIVDPFTUEG-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-cyanopicolinate is a substituted pyridinecarboxylate ester featuring bromo and cyano functional groups at the 6- and 5-positions, respectively.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

ethyl 6-bromo-5-cyanopyridine-2-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-2-14-9(13)7-4-3-6(5-11)8(10)12-7/h3-4H,2H2,1H3

InChI Key

VVESSIVDPFTUEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-5-cyanopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields this compound with a 45% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including lithiation, esterification, and bromination reactions. These methods are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-cyanopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Reduction Products: Reduction of the cyano group yields amine derivatives.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 6-bromo-5-cyanopicolinate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of ethyl 6-bromo-5-cyanopicolinate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it has been shown to inhibit the production of proinflammatory cytokines and reactive oxygen species, which may contribute to its neuroprotective effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 6-bromo-5-cyanopicolinate with two closely related analogs, emphasizing substituent effects and ester group variations.

Structural and Molecular Properties

Property This compound Ethyl 5-bromo-6-chloropicolinate Methyl 5-bromo-6-cyanopicolinate
Molecular Formula C₉H₇BrN₂O₂ (hypothetical) C₈H₇BrClNO₂ C₈H₅BrN₂O₂
Molecular Weight (g/mol) ~257.07 (estimated) 264.503 241.044
Substituents 6-Bromo, 5-cyano 5-Bromo, 6-chloro 5-Bromo, 6-cyano
Ester Group Ethyl Ethyl Methyl
CAS Number N/A 1214337-57-1 959741-33-4
ChemSpider ID N/A 23348738 N/A

Key Observations:

  • Substituent Effects: The cyano group (-CN) in this compound and Methyl 5-bromo-6-cyanopicolinate introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the chloro (-Cl) substituent in Ethyl 5-bromo-6-chloropicolinate.
  • However, methyl esters may offer better solubility in polar solvents.
  • Positional Isomerism: The bromo and cyano/chloro substituents’ positions (5- vs 6-) influence steric interactions and electronic distribution, which may affect binding affinity in target applications.

Biological Activity

Ethyl 6-bromo-5-cyanopicolinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrN2O2 and a molecular weight of approximately 230.059 g/mol. Its structure features a bromine atom and a cyano group attached to the pyridine ring, which contributes to its distinct reactivity and biological properties.

Biological Activity

1. Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties. It may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, both of which play critical roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that the compound could be beneficial in developing treatments aimed at mitigating neuroinflammation and oxidative stress .

2. Anticancer Potential:
Preliminary studies have explored the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that it could reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

3. Enzyme Modulation:
this compound has shown promise in modulating enzyme activities, particularly those related to cellular signaling pathways. Interaction studies suggest that it can affect the activity of enzymes involved in inflammatory responses and cellular growth regulation, making it a candidate for further investigation in pharmacological applications .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inflammation Modulation: The presence of the bromine atom may enhance the compound's ability to interact with inflammatory pathways, potentially leading to reduced cytokine production.
  • Reactive Oxygen Species (ROS) Scavenging: The cyano group may contribute to antioxidant activity, helping to mitigate oxidative stress in neuronal cells.
  • Kinase Inhibition: The compound's structure allows it to bind selectively to certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth and survival .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 6-bromopicolinateLacks the cyano groupLimited neuroprotective effects
Methyl 6-bromo-5-nitropicolinateContains a nitro groupExhibits antimicrobial properties
tert-Butyl 6-bromo-5-cyanopicolinatetert-butyl group instead of ethylEnhanced enzyme modulation
Ethyl 6-bromo-5-hydroxy-picolinateHydroxy group presentPotential anti-inflammatory effects

This table highlights how variations in substituents influence the biological activities of these compounds, with this compound presenting a unique combination of properties.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Neuroprotection Study: A study involving human neuronal cell lines demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative conditions .
  • Cancer Cell Line Assay: In vitro experiments using breast cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .
  • Enzyme Interaction Study: A recent investigation focused on the interaction between this compound and JAK2 kinase revealed that the compound could effectively inhibit JAK2 phosphorylation, suggesting its role as a selective kinase inhibitor .

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